molecular formula C8H10N4OS B1359454 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1114597-74-8

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1359454
CAS No.: 1114597-74-8
M. Wt: 210.26 g/mol
InChI Key: NQFAINHDJCGSHK-UHFFFAOYSA-N
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Description

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with an ethyl group at the 3-position and a hydrazino group at the 2-position.

Scientific Research Applications

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under suitable conditions to form the thieno[3,2-d]pyrimidine core . The hydrazino group can be introduced by reacting the intermediate with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antitubercular agent sets it apart from other similar compounds .

Properties

IUPAC Name

3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAINHDJCGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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